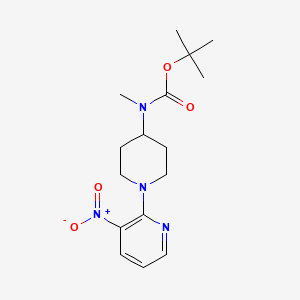
Tert-butyl methyl(1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate is a complex organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methyl group, a nitropyridine moiety, and a piperidine ring
Métodos De Preparación
The synthesis of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via a nitration reaction using nitric acid or other nitrating agents.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitropyridine moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate can be compared with other carbamate compounds, such as:
Tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: This compound has a similar carbamate structure but differs in the substituents attached to the carbamate group.
Tert-butyl N-(1-carbamoyl-3-methylbutyl)carbamate: Another similar compound with variations in the alkyl chain attached to the carbamate group.
The uniqueness of tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate lies in its combination of a nitropyridine moiety and a piperidine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H24N4O4 |
|---|---|
Peso molecular |
336.39 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)18(4)12-7-10-19(11-8-12)14-13(20(22)23)6-5-9-17-14/h5-6,9,12H,7-8,10-11H2,1-4H3 |
Clave InChI |
CRKRCSXXYLIQJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[3-(4-chlorobenzoyl)-6-methoxyindol-1-yl]propanoate](/img/structure/B13880367.png)
![2-[(Benzylamino)methyl]-3-methylaniline](/img/structure/B13880371.png)

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
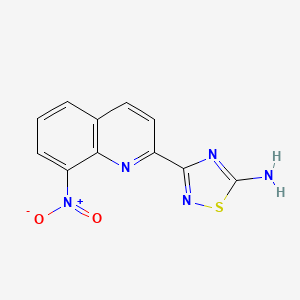
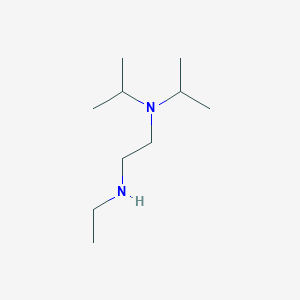
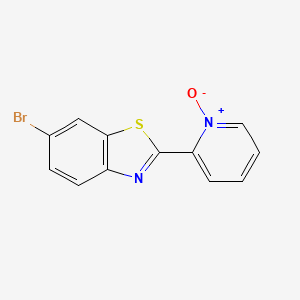
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)
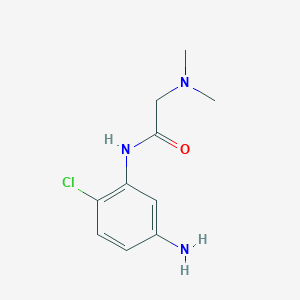
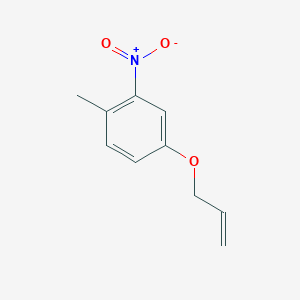
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)


![{6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol](/img/structure/B13880435.png)
